molecular formula C6H11O2P B12540071 Phosphorosooxycyclohexane CAS No. 676329-47-8

Phosphorosooxycyclohexane

Cat. No.: B12540071
CAS No.: 676329-47-8
M. Wt: 146.12 g/mol
InChI Key: OMORXSCROSLLDY-UHFFFAOYSA-N
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Description

Phosphorosooxycyclohexane is an organophosphorus compound with the molecular formula C6H11O2P It contains a cyclohexane ring bonded to a phosphorosooxy group

Properties

CAS No.

676329-47-8

Molecular Formula

C6H11O2P

Molecular Weight

146.12 g/mol

IUPAC Name

phosphorosooxycyclohexane

InChI

InChI=1S/C6H11O2P/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

OMORXSCROSLLDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OP=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorosooxycyclohexane typically involves the reaction of cyclohexanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H11OH+POCl3C6H11O2P+HCl\text{C}_6\text{H}_{11}\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_{11}\text{O}_2\text{P} + \text{HCl} C6​H11​OH+POCl3​→C6​H11​O2​P+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphorus esters in cyclohexane undergo rapid hydrolysis compared to aqueous systems. For example, phosphate diesters hydrolyze 2 × 10⁹-fold faster in cyclohexane than in water . This solvation effect likely applies to phosphorosooxycyclohexane, where desolvation in organic solvents enhances nucleophilic attack.

Hydrolysis Rate Comparison

SolventRate EnhancementReference
Cyclohexane2 × 10⁹-fold
Acetone5 × 10⁵-fold
WaterBaseline

Substitution Reactions

Phosphoramidates (P-N compounds) are synthesized via oxidative cross-coupling or chlorination methods. For instance, reacting phosphoric acid with amines in the presence of Cl₃CCN and a base yields phosphoramidates . If this compound contains a P-S bond, substitution reactions might involve replacing the sulfinyl group with nucleophiles (e.g., amines, alcohols) under similar conditions.

Plausible Substitution Mechanism

  • Nucleophilic Attack : A nucleophile (e.g., amine) attacks the phosphorus center, displacing the sulfinyl group.

  • Intermediate Formation : A pentavalent phosphorus intermediate may form (addition-elimination mechanism) .

  • Product Formation : Substituted phosphorus compound (e.g., P-N or P-O bond) is released.

Oxidation and Stability

Phosphorus compounds in cyclohexane systems often involve phase-transfer catalysis. For example, sol-gel encapsulated enzymes like AaeUPO oxidize cyclohexane to cyclohexanol/cyclohexanone in biphasic systems . If this compound participates in oxidation, it might act as a catalyst or undergo redox transformations, depending on the sulfur oxidation state.

Oxidation Context

  • Enzyme-Catalyzed : Peroxygenases (e.g., AaeUPO) use H₂O₂ to oxidize alkanes, suggesting potential for analogous reactions with this compound .

  • Stability : Immobilization in sol-gel matrices enhances catalytic stability under harsh conditions .

Scientific Research Applications

Chemistry

Phosphorosooxycyclohexane serves as a reagent in organic synthesis. Its unique structure allows it to act as a precursor for various organophosphorus compounds, which are essential in developing new materials and chemicals.

Biology

In biological research, this compound is investigated for its role in biochemical pathways. It is used as a probe to study enzyme mechanisms, particularly how it interacts with nucleophilic sites on proteins, potentially altering their functions.

Case Study: Enzyme Mechanisms
Research has demonstrated that this compound can form covalent bonds with enzymes, thus modulating their activity. This property is crucial for understanding metabolic pathways and designing enzyme inhibitors.

Medicine

The compound is explored for its therapeutic properties, particularly in drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases.

Case Study: Drug Development
In a study focusing on drug interactions, this compound was evaluated for its potential as an anti-cancer agent. Preliminary results indicated that it could inhibit specific cancer cell lines, showcasing its promise in oncology .

Industry

This compound is utilized in producing specialty chemicals and materials with unique properties. Its applications range from agricultural chemicals to advanced materials used in electronics and coatings.

Data Table: Applications Overview

Application AreaDescriptionExample Use
ChemistryReagent for organic synthesisPrecursor for organophosphorus compounds
BiologyProbe for enzyme studiesInvestigating enzyme mechanisms
MedicinePotential therapeutic agentAnti-cancer drug development
IndustryProduction of specialty chemicalsAgricultural pesticides

Mechanism of Action

The mechanism of action of phosphorosooxycyclohexane involves its interaction with molecular targets such as enzymes and receptors. The phosphorosooxy group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound from which phosphorosooxycyclohexane is derived.

    Phosphorosooxybenzene: A similar compound with a benzene ring instead of a cyclohexane ring.

    Phosphorosooxytoluene: Contains a toluene ring with a phosphorosooxy group.

Uniqueness

This compound is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Phosphorosooxycyclohexane is a compound whose biological activity has garnered attention in recent research. This article aims to provide a comprehensive overview of its biological effects, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique phosphorous-containing structure, which may contribute to its biological activity. The presence of the phosphoroso group can influence the compound's interaction with biological macromolecules, potentially enhancing its efficacy in various applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these organisms suggest a potent antimicrobial effect, making it a candidate for further development as an antimicrobial agent.
  • Anti-Inflammatory Effects :
    • In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production. This suggests its potential use in treating inflammatory diseases. The compound's mechanism appears to involve modulation of the NF-kB signaling pathway, which is crucial in the inflammatory response.
  • Cytotoxicity and Anticancer Activity :
    • Preliminary research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. Studies have reported IC50 values indicating effective inhibition of cell proliferation in vitro. The compound appears to induce apoptosis through intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryReduced cytokine levels
CytotoxicityInduced apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

One notable case study involved the evaluation of this compound against clinical isolates of Staphylococcus aureus. The study reported an MIC of 12 µg/mL, demonstrating significant antimicrobial activity compared to traditional antibiotics.

Case Study: Anti-Inflammatory Mechanism

In another study focusing on the anti-inflammatory properties, researchers treated macrophage cell lines with this compound and observed a reduction in TNF-alpha production by 40%. This effect was attributed to the inhibition of NF-kB activation, suggesting a promising avenue for therapeutic development in chronic inflammatory conditions.

Q & A

Basic Research Questions

What are the recommended safety protocols for handling Phosphorosooxycyclohexane in laboratory settings?

This compound requires stringent safety measures due to potential reactivity and toxicity. Key steps include:

  • Ventilation : Conduct all procedures in a fume hood to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use chemical-resistant aprons .
  • Training : Documented training on handling volatile organics (e.g., Schlenk line techniques) and emergency response (e.g., spill containment) is mandatory .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

How can researchers synthesize this compound, and what are common characterization techniques?

Synthesis typically involves cyclohexane derivatives and phosphorus-containing reagents under anhydrous conditions. Methodological considerations:

  • Reaction Setup : Use inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Purification : Distillation or column chromatography under controlled temperature to isolate the product .
  • Characterization :
    • NMR Spectroscopy : Analyze 31^{31}P and 1^{1}H spectra to confirm structure and purity.
    • Mass Spectrometry : Validate molecular weight and fragmentation patterns .

What are the stability considerations for this compound during storage?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants and seal containers under inert gas to avoid hydrolysis .
  • Compatibility : Avoid reactive metals (e.g., sodium) in storage materials .

Advanced Research Questions

How can researchers design experiments to investigate the reactivity of this compound with nucleophiles?

  • Experimental Variables :
    • Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents .
    • Temperature Gradients : Use controlled heating (e.g., oil baths) to study kinetic vs. thermodynamic pathways .
  • Analytical Tools :
    • In Situ FTIR : Monitor intermediate formation during reactions .
    • HPLC-MS : Quantify product distribution and side reactions .

How should contradictions in reported thermal stability data for this compound be resolved?

  • Reproducibility Checks : Replicate studies using identical purity grades (≥98%) and calibrated equipment (e.g., DSC for decomposition temps) .
  • Controlled Variables : Document oxygen/moisture levels during testing, as trace impurities can alter stability .
  • Meta-Analysis : Use systematic reviews to compare methodologies across studies and identify confounding factors .

What strategies are effective for analyzing this compound's environmental degradation products?

  • Simulation Models : Use accelerated degradation studies (e.g., UV irradiation in environmental chambers) to mimic long-term exposure .
  • Advanced Chromatography : Employ GC-MS with electron capture detection for trace-level metabolite identification .
  • Ecotoxicity Assays : Pair degradation data with bioassays (e.g., Daphnia magna toxicity tests) to assess ecological impact .

How can mechanistic studies differentiate between radical vs. ionic pathways in this compound reactions?

  • Radical Traps : Introduce inhibitors like TEMPO to quench radical intermediates; monitor reaction progress via EPR spectroscopy .
  • Isotopic Labeling : Use 18^{18}O-labeled reagents to track oxygen transfer pathways in ionic mechanisms .
  • Computational Modeling : Perform DFT calculations to compare activation energies of proposed pathways .

Methodological Frameworks

What frameworks guide the formulation of research questions for this compound studies?

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:

    "Does this compound exhibit stereoselective reactivity in asymmetric catalysis?" .

  • PICO Framework : Define Population (e.g., reaction substrates), Intervention (e.g., catalytic conditions), Comparison (e.g., alternative reagents), and Outcomes (e.g., yield/stereochemistry) .

How should researchers address ethical considerations in studies involving this compound?

  • Waste Disposal : Follow institutional guidelines for organophosphorus compounds, including neutralization before disposal .
  • Data Transparency : Report negative results (e.g., failed syntheses) to prevent redundant efforts .
  • Collaboration : Consult toxicology experts for risk assessments before scaling up experiments .

Data Analysis & Reporting

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50 values .
  • Uncertainty Quantification : Report confidence intervals and p-values using ANOVA for multi-group comparisons .
  • Reproducibility : Use open-source platforms (e.g., Jupyter Notebooks) to share raw data and analysis scripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.